molecular formula C7H8ClFN2O2 B591567 (2-Fluoro-4-nitrophenyl)methanamine hydrochloride CAS No. 937783-91-0

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B591567
CAS No.: 937783-91-0
M. Wt: 206.601
InChI Key: XQYQOPBLPZQDGH-UHFFFAOYSA-N
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Description

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₇H₇ClFN₂O₂ and a molar mass of 205.45 g/mol . The compound features a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring, attached to a methylamine group that is protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYQOPBLPZQDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743925
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937783-91-0
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4-nitroaniline with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-fluoro-4-nitroaniline

    Reagents: Formaldehyde, hydrochloric acid

    Conditions: Room temperature, sealed in dry conditions

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The methanamine group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity[5][5].

Comparison with Similar Compounds

Positional Isomers

  • (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride
    • Molecular Formula : C₇H₈ClFN₂O₂ .
    • Key Differences : The fluorine and nitro groups are at the 4- and 3-positions, respectively, altering electronic effects.
    • Physicochemical Properties : Higher molar mass (206.60 g/mol) and sensitivity to moisture compared to the 2-fluoro-4-nitro isomer .

Nitrophenyl Methanamine Derivatives

  • (3-Methoxy-5-nitrophenyl)methanamine Hydrochloride

    • Structural Feature : Methoxy group at the 3-position instead of fluorine.
    • Impact : Methoxy’s electron-donating nature reduces electrophilicity, affecting reactivity in coupling reactions compared to the electron-withdrawing fluorine in the target compound .
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Structural Feature: Chlorophenyl-thiazole backbone instead of nitrophenyl.

Substituent Effects on Physicochemical Properties

Electronic Effects

  • Fluoro vs. Chloro Substituents :
    • Fluorine’s strong electron-withdrawing effect increases the acidity of the adjacent amine group compared to chlorine, which has a weaker inductive effect .
  • Nitro Group Position :
    • A 4-nitro group (as in the target compound) creates greater para-directing resonance effects than meta-nitro analogs, influencing electrophilic substitution patterns .

Solubility and Stability

  • (2-Fluoro-4-nitrophenyl)methanamine Hydrochloride: Highly polar due to the nitro and fluorine groups, enhancing solubility in polar solvents like methanol-d₄ or DMSO-d₆ .
  • (2-Methoxy-4-nitrophenoxy)ethylamine Hydrochloride: The ethoxy chain increases hydrophilicity but reduces crystallinity compared to the rigid benzylamine structure .

Comparative Data Table

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties Source
(2-Fluoro-4-nitrophenyl)methanamine HCl C₇H₇ClFN₂O₂ 2-F, 4-NO₂ 205.45 High polarity, stable in dry storage
(4-Fluoro-3-nitrophenyl)methanamine HCl C₇H₈ClFN₂O₂ 4-F, 3-NO₂ 206.60 Irritant, moisture-sensitive
(3-Methoxy-5-nitrophenyl)methanamine HCl C₈H₁₀ClN₂O₃ 3-OCH₃, 5-NO₂ 229.63 Reduced electrophilicity
[2-(4-Chlorophenyl)thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 4-Cl-phenyl, thiazole 261.17 Heterocyclic rigidity, mp 268°C

Biological Activity

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

The compound has the molecular formula C7_7H7_7ClFNO2_2 and features a fluorine atom and a nitro group attached to a phenyl ring. These functional groups contribute to its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals.

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism primarily involves the inhibition of bacterial protein synthesis by binding to ribosomal RNA, similar to other antibiotics like Linezolid, which is synthesized from this compound. This interaction disrupts the function of bacterial ribosomes, leading to cell death.

Case Studies and Research Findings

  • Antibacterial Efficacy : Research indicates that the compound is effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated minimum inhibitory concentrations (MICs) that highlight its potency against various bacterial strains:
    • Staphylococcus aureus : MIC values ranging from 0.0048 to 0.0195 mg/mL.
    • Escherichia coli : MIC values around 0.0048 mg/mL.
    • Bacillus mycoides : MIC values also showing significant activity.
  • Comparison with Similar Compounds : A comparative study with structurally related compounds revealed that this compound has superior antimicrobial activity due to its specific functional group arrangement, enhancing its binding affinity to bacterial targets.

Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

Activity Type Target Organisms/Mechanism MIC Values
AntibacterialMRSA, E. coli, Bacillus mycoides0.0048 - 0.0195 mg/mL
AntifungalCandida albicansMIC values vary
MechanismInhibition of protein synthesis via ribosomal interaction

Applications in Pharmaceutical Research

The compound serves as an important intermediate in drug synthesis, particularly for antibiotics targeting resistant bacterial strains. Its ability to modify surface properties of materials also opens avenues for applications in nanotechnology and material science.

Future Directions

Further research is warranted to explore:

  • The development of novel derivatives with enhanced antimicrobial properties.
  • The potential for this compound in treating other infectious diseases.
  • Its interactions with metabolic enzymes to understand pharmacokinetics better.

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